molecular formula C19H18ClN3O5 B2440917 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941978-65-0

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide

Cat. No.: B2440917
CAS No.: 941978-65-0
M. Wt: 403.82
InChI Key: ZZWRRDCEGHFQBP-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, methoxy, oxopiperidinyl, and nitro groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The oxopiperidinyl group is then introduced via a nucleophilic substitution reaction, often using a piperidine derivative. The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or acid chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxopiperidinyl group may enhance its binding affinity to specific targets, contributing to its overall activity.

Comparison with Similar Compounds

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide can be compared with other similar compounds, such as:

    2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-benzamide: Lacks the nitro group, which may result in different biological activities.

    2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.

    2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-hydroxybenzamide: Features a hydroxyl group, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-28-17-10-12(5-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-11-13(23(26)27)6-7-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWRRDCEGHFQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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